molecular formula C24H32N4O2 B5300562 (1R,2S)-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide

(1R,2S)-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide

Cat. No.: B5300562
M. Wt: 408.5 g/mol
InChI Key: JOQCKQFZMUZZRU-AZUAARDMSA-N
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Description

(1R,2S)-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a piperazine moiety, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the piperazine moiety, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include cyclopropane derivatives, piperazine, and methoxyphenyl precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to interact with proteins, enzymes, and other biomolecules makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its interactions with biological targets can be optimized to enhance its efficacy and reduce side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical versatility allows for the creation of polymers, coatings, and other materials with specific characteristics tailored to various applications.

Mechanism of Action

The mechanism of action of (1R,2S)-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-N-[[2-[4-(2-chlorophenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide
  • (1R,2S)-N-[[2-[4-(2-fluorophenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide
  • (1R,2S)-N-[[2-[4-(2-nitrophenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide

Uniqueness

What sets (1R,2S)-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide apart from similar compounds is its methoxyphenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(1R,2S)-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-3-7-18-16-20(18)24(29)26-17-19-8-6-11-25-23(19)28-14-12-27(13-15-28)21-9-4-5-10-22(21)30-2/h4-6,8-11,18,20H,3,7,12-17H2,1-2H3,(H,26,29)/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQCKQFZMUZZRU-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC1C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1C[C@H]1C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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